molecular formula C21H21N3O2S B2592469 (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421516-79-1

(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2592469
CAS No.: 1421516-79-1
M. Wt: 379.48
InChI Key: GRMOBEODLWWXED-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • Isomorphous Structures and Chlorine-Methyl Exchange Rule : The study of isomorphous structures, such as methyl- and chloro-substituted small heterocyclic analogues, demonstrates the chlorine-methyl exchange rule. The research highlights the complexity of detecting isomorphism due to extensive disorder, which is crucial for understanding the structural behavior of similar compounds (Rajni Swamy et al., 2013).

  • Optical Properties of Heterocyclic Compounds : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized to explore their optical properties. This study reveals the impact of chemical structures on absorption and fluorescence spectra, showcasing the potential for creating luminescent materials (Volpi et al., 2017).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Research into (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones shows promising antimicrobial activity against various strains. This underscores the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).

Advanced Material Development

  • Low Cost Emitters with Large Stokes' Shift : The synthesis of low-cost emitters with large Stokes' shift for potential applications in luminescent materials demonstrates the versatility of heterocyclic compounds in material science. The ability to tune quantum yields based on chemical substituents opens up new avenues for cost-effective material production (Volpi et al., 2017).

Molecular Interaction and Drug Design

  • Molecular Interaction Studies : Detailed studies on the molecular interactions of related compounds with biological receptors provide insights into drug design and the development of therapeutic agents. The antagonist activity of certain compounds highlights the importance of structural analysis in understanding receptor-ligand interactions (Shim et al., 2002).

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-21(18-14-19(26-23-18)17-6-2-1-3-7-17)24-12-9-16(10-13-24)15-27-20-8-4-5-11-22-20/h1-8,11,14,16H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMOBEODLWWXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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